molecular formula C43H66N12O11 B12410912 Mca-PLGL-Dpa-AR-NH2

Mca-PLGL-Dpa-AR-NH2

Cat. No.: B12410912
M. Wt: 927.1 g/mol
InChI Key: GNGRCYXAOSUGRN-KNIQQNQGSA-N
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Description

Mca-PLGL-Dpa-AR-NH2 is a fluorogenic peptide substrate widely used to measure matrix metalloproteinase (MMP) activity. Its structure includes a 7-methoxycoumarin-4-yl (Mca) fluorophore and a 2,4-dinitrophenyl (Dpa) quencher linked via the sequence Pro-Leu-Gly-Leu (PLGL). Cleavage of the Gly-Leu bond by MMPs releases the Mca group, generating a fluorescent signal (excitation/emission: 328/420 nm) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mca-PLGL-Dpa-AR-NH2 involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Scientific Research Applications

Scientific Research Applications

Mca-PLGL-Dpa-AR-NH2 finds extensive use in several key areas of scientific research:

  • Cancer Research: MMP-2 and MMP-7 play pivotal roles in cancer invasion and metastasis by degrading extracellular matrix components . By using this compound, researchers can monitor the activity of these MMPs to evaluate the efficacy of potential anticancer therapies . This approach aids in the development of drugs that target MMP activity, potentially reducing tumor spread and improving patient prognosis .
  • Cardiovascular Diseases: MMPs, including MMP-2 and MMP-7, are implicated in the remodeling of blood vessels, a critical process in conditions like atherosclerosis . The use of this compound to monitor MMP activity facilitates a better understanding of the molecular mechanisms underlying these diseases . This understanding can lead to the development of targeted therapeutic strategies aimed at mitigating adverse vascular remodeling .
  • Arthritis Research: In arthritis research, this compound is used to understand the pathological degradation of joint cartilage . MMPs contribute to the breakdown of collagen in cartilage, which is a hallmark of arthritis . Quantifying the activity of MMP-2 and MMP-7 allows researchers to explore the progression of arthritis and assess the effectiveness of anti-arthritic drugs, potentially leading to more effective treatments to alleviate symptoms and prevent joint damage .
  • Neurological Disorders: MMPs influence neuroinflammatory processes associated with neurological disorders such as Alzheimer’s disease and multiple sclerosis . By employing this compound, scientists can analyze MMP activity in the central nervous system . This provides insights into how these enzymes affect neurodegeneration and offers potential avenues for therapeutic intervention to protect against neural damage and improve neurological outcomes .

While specific detailed case studies were not available in the search results, the applications of this compound are supported by research documented in various publications . These studies utilize the substrate to:

  • Quantify MMP activity: this compound is used to quantify MMP activity in biological samples, allowing researchers to assess the levels of these enzymes in different conditions .
  • Evaluate MMP inhibitors: Researchers use this compound to evaluate the efficacy of various MMP inhibitors . For example, it has been used to demonstrate that the 3A2 Fab antibody is a highly specific inhibitor against MT1-MMP, with an IC50 value of 18 nM .
  • Study MT1-MMP proteolysis: The substrate is used to study MT1-MMP proteolysis of protein substrates, such as human α1-antitrypsin serpin, providing insights into the mechanisms of MMP-mediated protein degradation .

Authoritative Insights

Comparison with Similar Compounds

Key Characteristics:

  • Broad Specificity : Detects MMP-1, -2, -7, -8, -9, -12, -13, -14, -15, and -16, with varying efficiencies .
  • Kinetics : High sensitivity due to a large fluorescence increase post-cleavage (e.g., kcat/Km = 6.3 × 10⁵ M⁻¹s⁻¹ for MMP-2) .
  • Applications : Used in urinary MMP activity assays , enzyme inhibition studies (e.g., TIMP-1/TIMP-2 ), and mutant MMP catalytic domain characterization .

Structural Variants and Modifications

Several analogs of Mca-PLGL-Dpa-AR-NH2 have been engineered to enhance specificity or sensitivity for particular MMPs:

Compound Name Structural Modification Target MMPs Key Findings Reference
Mca-KPLGL-Dpa-AR-NH2 N-terminal Lys (K) addition MMP-1, -8, -13, -14 2–9× higher kcat/Km for collagenases; retains high gelatinase/matrilysin activity .
Mca-PLGL-Dap(Dnp)-AR-NH2 Dpa replaced with Dap(Dnp) MMP-2, -7 kcat/Km = 1.7 × 10⁵ M⁻¹s⁻¹ (MMP-7), 6.3 × 10⁵ M⁻¹s⁻¹ (MMP-2) .
Mca-PLAQAV-Dpa-RSSSR-NH2 Altered sequence (PLAQAV) MT4-MMP Preferred by MT4-MMP over this compound due to higher catalytic efficiency .

Key Observations:

  • Mca-KPLGL-Dpa-AR-NH2 outperforms the parent compound in collagenase assays, with specificity constants (kcat/Km) increased by 2–9× for MMP-1, -8, -13, and -14 .
  • Dap(Dnp) substitution (in Mca-PLGL-Dap(Dnp)-AR-NH2) maintains high sensitivity for MMP-2 and MMP-7 but alters solubility and quenching dynamics .
  • Sequence-specific variants (e.g., PLAQAV) highlight the importance of residue preferences in MMP-substrate interactions .

Kinetic and Functional Comparisons

Table 1: Kinetic Parameters of this compound and Analogs

Compound MMP-2 (kcat/Km, M⁻¹s⁻¹) MMP-7 (kcat/Km, M⁻¹s⁻¹) MMP-13 (kcat/Km, M⁻¹s⁻¹) Notes
This compound 6.3 × 10⁵ 1.7 × 10⁵ 2.1 × 10⁴ Broad-spectrum substrate .
Mca-KPLGL-Dpa-AR-NH2 6.0 × 10⁵ 1.6 × 10⁵ 1.8 × 10⁵ Enhanced collagenase activity .
Mca-PLGL-Dap(Dnp)-AR-NH2 6.3 × 10⁵ 1.7 × 10⁵ N/A Similar to parent compound .

Table 2: Inhibitor Sensitivity

Compound IC50 (MT1-MMP WT) IC50 (MT1-MMP F260C) Inhibition by TIMP-1/TIMP-2
This compound 2.8 ± 0.8 µM 1.0 ± 0.1 µM Complete inhibition at 5× molar excess .

Advantages and Limitations

This compound:

  • Pros : Broad applicability, high sensitivity, compatibility with high-throughput assays .
  • Cons: Limited specificity for individual MMP isoforms; interference from non-MMP proteases requires validation with inhibitors (e.g., GM6001) .

Modified Analogs:

  • Mca-KPLGL-Dpa-AR-NH2 : Improved collagenase specificity but comparable cost and complexity .
  • Mca-PLGL-Dap(Dnp)-AR-NH2 : Similar performance to parent compound but with altered physicochemical properties .

Biological Activity

Mca-PLGL-Dpa-AR-NH2, also known as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, is a fluorogenic peptide substrate specifically designed for the study of matrix metalloproteinases (MMPs). Its unique structural features and biological activity make it a valuable tool in various research fields, particularly in cancer biology and tissue remodeling.

Chemical Structure and Properties

This compound consists of a 7-methoxycoumarin (Mca) moiety that serves as a fluorophore and an N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl (Dpa) group that acts as a quencher. Upon cleavage by MMPs, the fluorescence is restored, allowing for the quantification of enzymatic activity. The molecular formula is C43H66N12O11C_{43}H_{66}N_{12}O_{11} with a molecular weight of approximately 927.06 Da .

Table 1: Structural Features of this compound

FeatureDescription
Fluorophore7-Methoxycoumarin
Quencher2,4-Dinitrophenyl
SequencePLGLDpaAR
Molecular Weight927.06 Da
SolubilitySoluble in DMSO

Biological Activity and Mechanism

This compound serves as a substrate for various MMPs, including MMP-1 and MMP-2. These enzymes are critical in extracellular matrix degradation and play significant roles in processes such as wound healing, tissue remodeling, and cancer metastasis. The hydrolysis reaction can be summarized as follows:

Mca PLGL Dpa AR NH2+MMPFluorescent Product+Cleaved Peptide\text{Mca PLGL Dpa AR NH}_2+\text{MMP}\rightarrow \text{Fluorescent Product}+\text{Cleaved Peptide}

This reaction allows researchers to assess MMP activity in various biological samples .

Research Findings and Case Studies

  • MMP Activity Measurement : Studies have demonstrated that this compound effectively measures the activity of several MMPs. For instance, Knight et al. (1992) utilized this substrate to develop sensitive continuous assays for MMP activity, establishing its utility in biochemical assays .
  • Inhibition Studies : A study evaluated the inhibitory effects of monoclonal antibodies against MT1-MMP using this compound as a substrate. The 3A2 Fab antibody was found to be a selective inhibitor with an IC50 value of 18 nM against MT1-MMP, demonstrating the compound's role in studying enzyme inhibition .
  • Macrophage Activity : In another study, this compound was employed to measure proteolytic activity in human monocyte-derived macrophages. The results indicated differential expression of enzymes based on macrophage activation states, highlighting the substrate's application in immunological research .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameUnique Features
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2Improved fluorogenic properties due to structural modification
MOCAc-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2Different fluorophore (MOCAc), affecting stability and reactivity
Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Lys-NH2Contains Lys instead of Arg; may exhibit different interactions

These comparisons illustrate how variations in amino acid composition or fluorophore type can lead to distinct biochemical behaviors and applications.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Mca-PLGL-Dpa-AR-NH2 acts as a substrate for MMPs?

  • Answer : this compound is a fluorogenic peptide designed to measure MMP activity. The peptide contains a cleavage site (PLGL) recognized by MMPs such as MMP-2, MMP-9, and MT1-MMP. Upon cleavage between Gly and Leu residues, the 7-methoxycoumarin (Mca) fluorophore is released, generating a detectable fluorescent signal. The Dpa (dinitrophenyl) quencher is spatially separated post-cleavage, allowing fluorescence quantification proportional to enzyme activity .

Q. How should this compound be prepared and stored to ensure experimental reproducibility?

  • Answer :

  • Solubility : Dissolve in DMSO initially (e.g., 50 mg/mL stock), then dilute with assay buffers (e.g., Tris or PBS). Alternative solvents include methanol or water, depending on compatibility with downstream assays .
  • Storage : Store lyophilized powder at -20°C for long-term stability. Working solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How can fluorogenic assays using this compound be optimized to compare isoform-specific MMP activity?

  • Answer :

  • Substrate Saturation : Perform kinetic assays with varying substrate concentrations (e.g., 1–20 μM) to determine KmK_m and VmaxV_{max} for each MMP isoform. Use enzyme concentrations validated via SDS-PAGE or activity assays (e.g., 10 ng/μL for MMP-2 vs. 30 ng/μL for MMP-9) .
  • Buffer Conditions : Include 10 mM CaCl₂ and 50 mM Tris (pH 7.5) to maintain MMP activity. Avoid EDTA or other chelators unless studying inhibition .
  • Data Acquisition : Monitor fluorescence hourly at 320/405 nm (excitation/emission) using microplate readers with dual PMTs for precision .

Q. How do discrepancies in reported specific activities of MMPs (e.g., >1000 vs. >3000 pmol/min/μg) arise, and how can they be resolved?

  • Answer : Discrepancies may stem from:

  • Enzyme Source : Recombinant vs. tissue-derived MMPs (e.g., uses rat MMP-9, while uses human MMP-9 with higher purity).
  • Assay Conditions : Variations in substrate batches, buffer pH, or temperature. Standardize protocols using commercial reference enzymes (e.g., R&D Systems) and validate purity via SEC-MALS .
  • Data Normalization : Report activity as pmol/min/μg with error margins (±SD) from triplicate assays to ensure comparability .

Q. What experimental strategies mitigate interference from non-target proteases when using this compound?

  • Answer :

  • Inhibitor Controls : Pre-treat samples with broad-spectrum inhibitors (e.g., GM6001 at 10 μM) or isoform-specific inhibitors to confirm MMP-dependent cleavage .
  • Zymography Validation : Correlate fluorogenic assay results with gelatin zymography to confirm MMP-2/9 activity .
  • Protease Cocktails : Use liver lysates or serum samples pre-incubated with protease inhibitors (e.g., PMSF for serine proteases) to isolate MMP-specific signals .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers address low signal-to-noise ratios in this compound-based assays?

  • Answer :

  • Background Subtraction : Include negative controls (heat-inactivated enzymes or substrate-only reactions).
  • Substrate Stability : Avoid prolonged exposure to light or repeated thawing, as Mca is photolabile .
  • Enzyme Activation : Pre-activate pro-MMPs with APMA (4-aminophenylmercuric acetate) to ensure full enzymatic activity .

Q. What statistical approaches are recommended for analyzing time-dependent MMP activity curves?

  • Answer :

  • Linear Regression : Calculate initial reaction rates (first 30–60 minutes) to avoid substrate depletion .
  • Nonlinear Fitting : Use Michaelis-Menten or Hill equation models for KmK_m, VmaxV_{max}, and cooperativity analysis .
  • Error Propagation : Report standard deviations from ≥3 replicates and use ANOVA for cross-study comparisons .

Properties

Molecular Formula

C43H66N12O11

Molecular Weight

927.1 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-3-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H66N12O11/c1-22(2)15-29(53-42(64)32-10-8-14-55(32)35(57)17-25-18-36(58)66-33-19-26(65-6)11-12-27(25)33)39(61)49-21-34(56)51-30(16-23(3)4)40(62)54-31(20-44)41(63)50-24(5)38(60)52-28(37(45)59)9-7-13-48-43(46)47/h11-12,18-19,22-24,28-32H,7-10,13-17,20-21,44H2,1-6H3,(H2,45,59)(H,49,61)(H,50,63)(H,51,56)(H,52,60)(H,53,64)(H,54,62)(H4,46,47,48)/t24-,28-,29-,30-,31-,32-/m0/s1

InChI Key

GNGRCYXAOSUGRN-KNIQQNQGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CN)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC

Canonical SMILES

CC(C)CC(C(=O)NC(CN)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC

Origin of Product

United States

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